4-(Ethoxycarbonyl)phthalic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

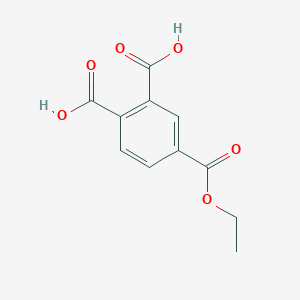

4-(Ethoxycarbonyl)phthalic acid, also known as 4-(ethoxycarbonyl)benzene-1,2-dicarboxylic acid, is an organic compound with the molecular formula C11H10O6. It is a derivative of phthalic acid, where one of the carboxyl groups is esterified with ethanol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(Ethoxycarbonyl)phthalic acid can be synthesized through the esterification of phthalic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating phthalic acid with ethanol and sulfuric acid under reflux conditions to form the ester. The reaction can be represented as follows:

Phthalic acid+EthanolH2SO44-(Ethoxycarbonyl)phthalic acid+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of high-purity reagents and advanced catalytic systems can further enhance the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Ethoxycarbonyl)phthalic acid undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid in the presence of a strong acid or base.

Esterification: The compound can form esters with different alcohols under acidic conditions.

Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) are used.

Esterification: Alcohols and acids (e.g., sulfuric acid) are used.

Substitution Reactions: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

Hydrolysis: Phthalic acid and ethanol.

Esterification: Various esters depending on the alcohol used.

Substitution Reactions: Substituted phthalic acid derivatives.

Applications De Recherche Scientifique

4-(Ethoxycarbonyl)phthalic acid has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It is used in the development of polymers and resins with specific properties.

Pharmaceuticals: The compound is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Catalysis: It is used in the preparation of catalysts for various chemical reactions.

Mécanisme D'action

The mechanism of action of 4-(ethoxycarbonyl)phthalic acid involves its ability to participate in various chemical reactions due to the presence of both carboxyl and ester functional groups. These groups allow the compound to interact with different molecular targets and pathways, facilitating reactions such as esterification, hydrolysis, and substitution. The aromatic ring also provides a site for electrophilic substitution reactions, making it a versatile compound in organic synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phthalic Acid: The parent compound with two carboxyl groups.

4-(Ethoxycarbonyl)phenylboronic Acid: A similar compound with a boronic acid group instead of a carboxyl group.

4-(Methoxycarbonyl)phthalic Acid: A derivative with a methoxy group instead of an ethoxy group.

Uniqueness

4-(Ethoxycarbonyl)phthalic acid is unique due to its specific ester group, which imparts different reactivity and solubility properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are desired .

Activité Biologique

4-(Ethoxycarbonyl)phthalic acid, a derivative of phthalic acid, has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of this compound, focusing on its toxicity, metabolic pathways, and potential therapeutic effects.

Chemical Structure and Properties

This compound is an aromatic compound characterized by two carboxylic acid groups attached to a benzene ring, with an ethoxycarbonyl group at the 4-position. Its molecular formula is C11H10O5. The presence of the ethoxycarbonyl group enhances its solubility and reactivity compared to other phthalic acid derivatives.

Toxicity Studies

Research indicates that phthalic acid derivatives can exhibit varying degrees of toxicity depending on their structure and substituents. A study highlighted the liver toxicity associated with similar compounds through a PPARα mode of action, which is relevant for understanding the toxicological profile of this compound .

- Acute Toxicity : Limited studies indicate that this compound has low acute toxicity. However, it may cause irritations upon contact with skin or mucous membranes .

- Chronic Toxicity : Long-term exposure studies are necessary to fully understand the chronic effects, but preliminary data suggest potential reproductive and developmental toxicity similar to other phthalate esters .

Metabolic Pathways

The metabolism of phthalic acids typically involves hydrolysis and conjugation reactions that increase their water solubility, facilitating excretion. For this compound, the metabolic pathway likely follows similar routes as other phthalate esters:

- Hydrolysis : Initial hydrolysis by esterases converts the compound into its corresponding monoester.

- Phase II Reactions : Conjugation with glucuronic acid or sulfate increases solubility .

Environmental Impact

A case study examining diesters of o-phthalic acid in surface waters indicated that these compounds are prevalent in aquatic environments, raising concerns about their ecological effects . The degradation pathways of these compounds by microbial action were also explored, showing that certain bacteria can effectively degrade phthalate esters.

Therapeutic Potential

Recent investigations into the therapeutic applications of phthalate derivatives have suggested that they may possess anti-inflammatory properties. For instance, certain phthalate derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .

Data Tables

Propriétés

IUPAC Name |

4-ethoxycarbonylphthalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O6/c1-2-17-11(16)6-3-4-7(9(12)13)8(5-6)10(14)15/h3-5H,2H2,1H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCDWYLUYHRELN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.